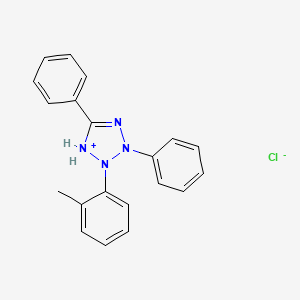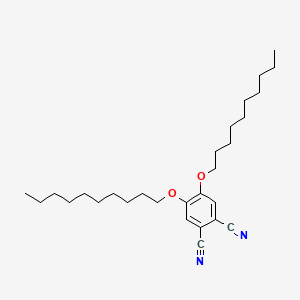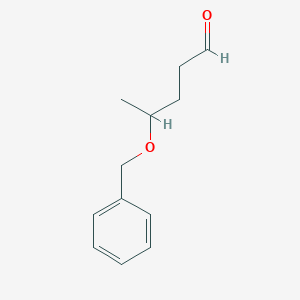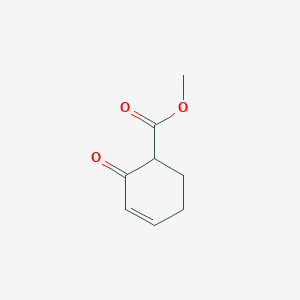
2-Acetamido-3,5-dibromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-3,5-dibromobenzamide is an organic compound with the molecular formula C9H8Br2N2O2 It is a derivative of benzamide, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions, and an acetamido group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,5-dibromobenzamide typically involves the bromination of 2-acetamidobenzamide. One common method is to start with 2-acetamidobenzamide and subject it to bromination using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing efficient mixing techniques to ensure uniform distribution of reactants. The use of catalysts and advanced purification methods can also enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-3,5-dibromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms or the reduction of the acetamido group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using an amine can yield an amine-substituted benzamide.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: Products may include dehalogenated benzamides or reduced acetamido derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-3,5-dibromobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Acetamido-3,5-dibromobenzamide involves its interaction with specific molecular targets. The bromine atoms and the acetamido group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may inhibit certain enzymes or disrupt protein-protein interactions, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamido-3,5-dichlorobenzamide: Similar structure but with chlorine atoms instead of bromine.
2-Acetamido-3,5-difluorobenzamide: Fluorine atoms replace the bromine atoms.
2-Acetamido-3,5-diiodobenzamide: Iodine atoms replace the bromine atoms.
Uniqueness
2-Acetamido-3,5-dibromobenzamide is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.
Eigenschaften
CAS-Nummer |
123434-55-9 |
|---|---|
Molekularformel |
C9H8Br2N2O2 |
Molekulargewicht |
335.98 g/mol |
IUPAC-Name |
2-acetamido-3,5-dibromobenzamide |
InChI |
InChI=1S/C9H8Br2N2O2/c1-4(14)13-8-6(9(12)15)2-5(10)3-7(8)11/h2-3H,1H3,(H2,12,15)(H,13,14) |
InChI-Schlüssel |
WXGLTZZDZJYXDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1Br)Br)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one](/img/structure/B14290225.png)

![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14290234.png)
![Naphtho[2,1-d]selenazol-2-amine](/img/structure/B14290242.png)



![4-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B14290271.png)





